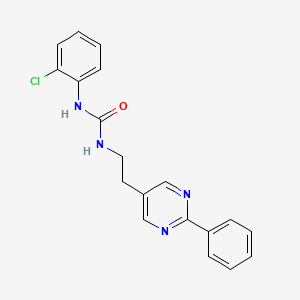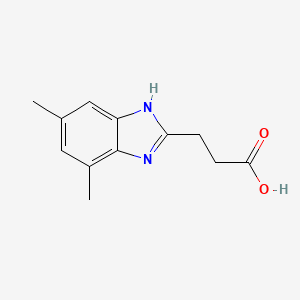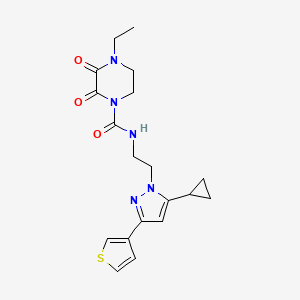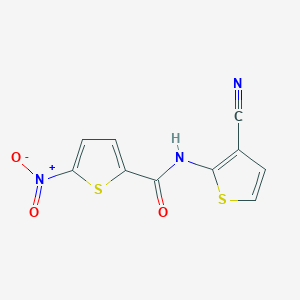
4-Azidomethyl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azidomethyl-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The azido group in this compound adds a unique reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azidomethyl-benzenesulfonamide typically involves the introduction of the azido group to a benzenesulfonamide derivative. One common method is the nucleophilic substitution reaction where a halomethyl-benzenesulfonamide reacts with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the azidation process. The use of automated systems allows for precise control over reaction conditions, minimizing the risk associated with handling azides.
Chemical Reactions Analysis
Types of Reactions
4-Azidomethyl-benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form new sulfonamide derivatives.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, DMF or DMSO, elevated temperatures.
Cycloaddition: Alkynes, copper(I) catalysts, room temperature.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Major Products Formed
Substitution: Various sulfonamide derivatives.
Cycloaddition: Triazole derivatives.
Reduction: Aminomethyl-benzenesulfonamide.
Scientific Research Applications
4-Azidomethyl-benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial and anticancer properties.
Bioconjugation: The azido group allows for bioorthogonal reactions, enabling the labeling and tracking of biomolecules in biological systems.
Material Science: It is used in the synthesis of functional materials, such as polymers and dendrimers, due to its ability to undergo click chemistry reactions.
Mechanism of Action
The mechanism of action of 4-Azidomethyl-benzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with biological targets. For example, sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The azido group can also facilitate the formation of covalent bonds with target proteins, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
4-Aminomethyl-benzenesulfonamide: Similar structure but with an amino group instead of an azido group.
4-Methyl-benzenesulfonamide: Lacks the azido group, making it less reactive in certain chemical reactions.
4-Nitromethyl-benzenesulfonamide: Contains a nitro group, which imparts different reactivity and biological activity.
Uniqueness
4-Azidomethyl-benzenesulfonamide is unique due to the presence of the azido group, which provides versatility in chemical synthesis and biological applications. The azido group enables bioorthogonal reactions, making the compound valuable in bioconjugation and material science .
Properties
IUPAC Name |
4-(azidomethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c8-11-10-5-6-1-3-7(4-2-6)14(9,12)13/h1-4H,5H2,(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAJRIXODOQXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2918244.png)
![N-(3,4-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2918245.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2918249.png)
![3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2918251.png)


![8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2918255.png)




![Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate](/img/structure/B2918263.png)
